molecular formula C12H8Cl2N2O4S B11309315 4-Chlorophenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate

4-Chlorophenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate

Cat. No.: B11309315
M. Wt: 347.2 g/mol
InChI Key: KYYNTVQSZABVLP-UHFFFAOYSA-N
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Description

4-Chlorophenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chlorophenyl group, a chloro group, and a methylsulfonyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a urea derivative in the presence of an acid catalyst.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorophenyl halide and a suitable nucleophile.

    Addition of the Methylsulfonyl Group: The methylsulfonyl group can be added through a sulfonation reaction using methylsulfonyl chloride and a base.

    Final Assembly: The final compound is obtained by esterification of the carboxylic acid group with an appropriate alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or hydrochloric acid can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Chlorophenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
  • 4-Chlorophenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide
  • 4-Chlorophenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid

Uniqueness

4-Chlorophenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate is unique due to the presence of both a chlorophenyl group and a methylsulfonyl group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H8Cl2N2O4S

Molecular Weight

347.2 g/mol

IUPAC Name

(4-chlorophenyl) 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate

InChI

InChI=1S/C12H8Cl2N2O4S/c1-21(18,19)12-15-6-9(14)10(16-12)11(17)20-8-4-2-7(13)3-5-8/h2-6H,1H3

InChI Key

KYYNTVQSZABVLP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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